ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a [1,3]dioxolo ring. Key structural elements include:
- Methylsulfonylamino acetyl side chain: Introduces sulfonamide functionality, which is common in bioactive molecules.
Properties
IUPAC Name |
ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O7S2/c1-4-24-15(21)8-19-10-5-11-12(26-9-25-11)6-13(10)27-16(19)17-14(20)7-18(2)28(3,22)23/h5-6H,4,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDACQBMFFRKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)CN(C)S(=O)(=O)C)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzothiazole ring followed by the introduction of the dioxole moiety. The key steps include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving a diol and a suitable dihalide.
Final Coupling: The final step involves coupling the benzothiazole-dioxole intermediate with ethyl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, cell cycle, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Cores
Compound 6e and 6f (from Molecules, 2009):
- Core structure : Benzimidazole with sulfinyl/sulfonyl substituents.
- Functional groups : Methoxy and methylpyridinyl groups.
- Key differences :
- The target compound has a benzothiazole-dioxolo hybrid, while 6e/6f feature benzimidazole.
- 6e/6f include pyridinylmethanesulfinyl groups, absent in the target compound.
Sulfonylurea Herbicides (from Pesticide Chemicals Glossary, 2001)
Examples: Triflusulfuron methyl , Ethametsulfuron methyl .
- Core structure : Triazine ring linked to sulfonylurea.
- Functional groups: Methyl esters, methoxy, and amino groups.
- Key differences :
- The target compound lacks a triazine ring but shares sulfonamide-related groups.
- Sulfonylureas act as acetolactate synthase inhibitors in plants, whereas the target compound’s benzothiazole core may target mammalian enzymes.
- Structural similarity : Moderate (Tanimoto coefficient ~0.4–0.5) due to shared sulfonamide motifs but divergent cores .
Comparative Data Table
*Similarity assessed using molecular fingerprinting methods (e.g., Tanimoto index) as per virtual screening protocols .
Research Findings and Implications
- Activity Prediction : The target compound’s sulfonamide group and aromatic core align with kinase inhibitor pharmacophores, but empirical validation is needed.
- Synthetic Challenges : The dioxolo-benzothiazole scaffold may pose regioselectivity issues during synthesis compared to simpler benzimidazoles .
- Toxicity Considerations : Methylsulfonyl groups in the target compound could enhance metabolic stability but may require optimization to avoid off-target effects, as seen in sulfonylurea herbicides .
Biological Activity
Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains a benzothiazole ring fused with a dioxole ring, which contributes to its pharmacological properties.
Chemical Structure
The compound's IUPAC name is ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate. Its molecular formula is , and it has a molecular weight of approximately 407.46 g/mol.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling processes.
- Cellular Effects : The compound can affect cellular processes such as apoptosis and gene expression.
Antimicrobial Properties
Studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is under investigation for its potential effectiveness against various bacterial strains.
Anticancer Activity
Research has shown that compounds containing benzothiazole moieties can exhibit anticancer properties. Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate may induce apoptosis in cancer cells through specific mechanisms involving cell cycle arrest and modulation of signaling pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives. Ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate showed promising results against Gram-positive and Gram-negative bacteria.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Study on Anticancer Properties :
- In vitro studies demonstrated that the compound could inhibit the proliferation of human cancer cell lines. The IC50 values were determined for several cell lines.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20
Safety and Toxicity
The safety profile of ethyl 2-[6-[2-[methyl(methylsulfonyl)amino]acetyl]imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has been assessed in various studies. Preliminary findings indicate that it exhibits low toxicity in standard assays such as the Ames test.
Mutagenicity Tests
In mutagenicity testing (Ames test), the compound was classified as strong positive in certain trials but further studies are required to establish comprehensive safety data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
